4-Methylthiophene-3-carbonyl chloride chemical structure and properties
4-Methylthiophene-3-carbonyl chloride chemical structure and properties
An In-depth Technical Guide to 4-Methylthiophene-3-carbonyl chloride
Abstract
4-Methylthiophene-3-carbonyl chloride is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. As an acyl chloride, its heightened reactivity makes it an exceptional precursor for creating a diverse range of molecular architectures. This guide provides an in-depth examination of its chemical structure, physicochemical properties, synthesis, and reactivity. It is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to effectively utilize this versatile reagent.
Introduction: The Significance of the Thiophene Scaffold
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a "privileged scaffold" in medicinal chemistry.[1] Its structure is bioisosteric to the benzene ring, allowing it to mimic phenyl groups while introducing unique electronic properties and metabolic profiles.[2] This has led to the incorporation of thiophene derivatives in a wide array of FDA-approved drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory drug tiaprofenic acid.[1]
4-Methylthiophene-3-carbonyl chloride, specifically, serves as a highly reactive and versatile intermediate. The acyl chloride functional group is a potent acylating agent, enabling the straightforward formation of amides, esters, and ketones, which are fundamental linkages in drug molecules.[3] The methyl group at the 4-position and the carbonyl at the 3-position provide a specific substitution pattern that is crucial for directing further chemical modifications and for precise interaction with biological targets.
Chemical Identity and Physicochemical Properties
A clear understanding of a reagent's fundamental properties is the bedrock of successful and safe experimentation.
Chemical Structure and Identifiers
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Compound Name: 4-Methylthiophene-3-carbonyl chloride
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Molecular Formula: C₆H₅ClOS[4]
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Molecular Weight: 160.62 g/mol
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CAS Number: 5380-07-4
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InChI Key: SOEMAEIKZZXWBN-UHFFFAOYSA-N[4]
The structure consists of a thiophene ring substituted with a methyl group at position 4 and a carbonyl chloride group at position 3. The electron-donating methyl group and the electron-withdrawing carbonyl chloride group influence the reactivity of both the acyl chloride and the thiophene ring itself.
Physicochemical Data
The properties of acyl chlorides dictate their handling, storage, and reaction conditions. Below is a summary of the key data for 4-Methylthiophene-3-carbonyl chloride.
| Property | Value | Source |
| Physical State | Solid or Liquid | Varies by purity/temp. |
| Boiling Point | ~103-105 °C at 15 mmHg | Supplier Data |
| Density | ~1.31 g/cm³ | Supplier Data |
| Refractive Index | ~1.58 | |
| Solubility | Reacts with water and alcohols. Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). | General Chemical Principles |
Note: Acyl chlorides are moisture-sensitive and will hydrolyze to the corresponding carboxylic acid upon contact with water.
Synthesis and Mechanistic Insight
The most common and industrially viable method for preparing 4-Methylthiophene-3-carbonyl chloride is the reaction of its corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.
Synthetic Workflow: Carboxylic Acid to Acyl Chloride
The conversion using thionyl chloride is particularly favored in laboratory and industrial settings.
Caption: General workflow for synthesizing 4-Methylthiophene-3-carbonyl chloride.
Causality in Experimental Design
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Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is often preferred over other reagents like oxalyl chloride.[5] The primary advantage is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[6] This simplifies the purification process immensely, as the byproducts are easily removed from the reaction mixture by distillation or under vacuum, driving the reaction to completion according to Le Châtelier's principle.
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Solvent Selection: An inert, aprotic solvent like dichloromethane (DCM) or toluene is crucial. Protic solvents such as water or alcohols would react violently with both the thionyl chloride and the acyl chloride product.
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Use of a Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent and reactive chlorinating agent for the carboxylic acid.
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Temperature Control: The reaction is typically performed at reflux to ensure a reasonable reaction rate. However, the temperature must be controlled to prevent unwanted side reactions or decomposition.
Step-by-Step Laboratory Protocol
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Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution) to neutralize the evolved HCl and SO₂ gas. Ensure all glassware is thoroughly dried.
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Charging the Flask: To the flask, add 4-methylthiophene-3-carboxylic acid (1.0 eq) and an inert solvent (e.g., toluene, ~5-10 mL per gram of acid).
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Reagent Addition: Add thionyl chloride (1.2-2.0 eq) dropwise to the stirred suspension at room temperature. A catalytic amount of DMF (1-2 drops) can be added at this stage.
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Reaction: Heat the mixture to reflux (for toluene, ~110 °C) and maintain for 2-4 hours. The reaction can be monitored by observing the cessation of gas evolution.
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Workup and Purification:
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Allow the reaction to cool to room temperature.
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Carefully remove the excess thionyl chloride and solvent under reduced pressure (vacuum distillation).
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The crude 4-Methylthiophene-3-carbonyl chloride residue can then be purified by fractional distillation under high vacuum to yield the pure product.
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Self-Validation: The purity of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The characteristic C=O stretch for an acyl chloride in IR spectroscopy appears at a high frequency, typically around 1780-1815 cm⁻¹.
Key Reactions and Synthetic Utility
The high electrophilicity of the carbonyl carbon in 4-Methylthiophene-3-carbonyl chloride makes it an excellent substrate for nucleophilic acyl substitution reactions.
Caption: Key reactions of 4-Methylthiophene-3-carbonyl chloride with various nucleophiles.
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Amide Formation: This is one of the most critical reactions in drug development. Reaction with a primary or secondary amine, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct, yields a stable amide.
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Ester Formation: Reaction with an alcohol provides the corresponding ester. This reaction is also typically performed in the presence of a base.
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Ketone Formation (Friedel-Crafts Acylation): The acyl chloride can acylate an aromatic ring (e.g., benzene or another heterocycle) in the presence of a Lewis acid catalyst like AlCl₃ to form a diaryl ketone.
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Ketone Formation (Gilman Reagents): For more controlled ketone synthesis, lithium dialkylcuprates (Gilman reagents) are used.[7] These less reactive organometallics add once to the acyl chloride to produce a ketone without proceeding to form a tertiary alcohol.[7]
Safety, Handling, and Storage
Trustworthiness in protocol execution begins with safety. 4-Methylthiophene-3-carbonyl chloride is a reactive and corrosive chemical that requires careful handling.
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Hazards:
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Corrosive: Causes severe skin burns and eye damage.[8]
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Lachrymator: Vapors are irritating to the eyes and respiratory system.
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Moisture Sensitive: Reacts with water, releasing corrosive HCl gas.
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Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including:
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Chemical-resistant gloves (e.g., nitrile).
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Safety goggles and a face shield.
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A lab coat.[9]
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Handling:
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Avoid inhalation of vapors and contact with skin and eyes.[10]
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Use only in a well-ventilated area, preferably a fume hood.
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Keep away from water, alcohols, and bases.
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Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
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Conclusion
4-Methylthiophene-3-carbonyl chloride is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry and materials science. Its predictable reactivity, rooted in the principles of nucleophilic acyl substitution, combined with the favorable biological properties of the thiophene scaffold, ensures its continued importance. By understanding its synthesis, properties, and handling requirements as detailed in this guide, researchers can safely and effectively harness its synthetic potential to build the complex molecules that will define the next generation of therapeutics and advanced materials.
References
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Shafiee, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved February 14, 2026, from [Link][1]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Role of Thiophene-2-carbonyl Chloride in Creating Advanced Organic Molecules. Retrieved February 14, 2026, from [Link][3]
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CPAChem. (n.d.). Safety data sheet. Retrieved February 14, 2026, from [Link][11]
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Cole-Parmer. (2005, October 3). Material Safety Data Sheet. Retrieved February 14, 2026, from [Link][8]
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Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Retrieved February 14, 2026, from [Link][12]
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Saadoun, H. Q., et al. (2025, January 15). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. Retrieved February 14, 2026, from [Link][2]
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Venkatesh, P. (n.d.). Heterocyclic compounds - Thiophene. Slideshare. Retrieved February 14, 2026, from [Link][13]
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Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank. Retrieved February 14, 2026, from [Link][14]
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Chemistry LibreTexts. (2023, January 28). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved February 14, 2026, from [Link][6]
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Reagent Guide. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved February 14, 2026, from [Link][5]
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